molecular formula C6H6ClN3O B6190804 3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one CAS No. 2680527-82-4

3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one

Cat. No.: B6190804
CAS No.: 2680527-82-4
M. Wt: 171.58 g/mol
InChI Key: PTDVCFWQKXIENV-UHFFFAOYSA-N
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Description

3-Chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,1-c][1,2,4]triazin-4-one core substituted with a chlorine atom at position 3. This compound is synthesized via chlorination of the parent pyrrolotriazinedione using phosphorus oxychloride (POCl₃) under reflux conditions (100°C, 2 hours) . Its molecular formula is C₆H₆ClN₃O (molecular weight: ~171.5 g/mol).

Properties

CAS No.

2680527-82-4

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-7,8-dihydro-6H-pyrrolo[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C6H6ClN3O/c7-5-6(11)10-3-1-2-4(10)8-9-5/h1-3H2

InChI Key

PTDVCFWQKXIENV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(C(=O)N2C1)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a chloro-substituted pyrrole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs.

Scientific Research Applications

3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The target compound and its analogs differ in fused heterocyclic rings (imidazo, pyrimido, or pyrrolo with varying fusion positions), influencing electronic properties and reactivity.
  • Synthetic Efficiency : Pyrimido derivatives (e.g., compound 9) achieve higher yields (75%) using POCl₃, compared to unspecified yields for pyrrolo analogs .
  • Substituent Effects: Bulky groups (e.g., diphenyl in imidazo derivatives) may hinder solubility but enhance antimicrobial activity , while amino groups (e.g., in pyrrolo[2,1-f] analogs) improve bioavailability for enzyme inhibition .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Stability/Solubility
3-Chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one C₆H₆ClN₃O 171.5 N/A Likely stable in anhydrous conditions
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride C₆H₇N₄O·HCl 186.6 1.74 Sensitive to moisture; irritant
7,7-Diphenylimidazo[2,1-c][1,2,4]triazin-6(7H)-one C₁₇H₁₃N₃O 275.3 N/A Low solubility due to aromatic groups

Key Observations :

  • Chlorinated derivatives (e.g., the target compound) are typically stable under synthetic conditions but may require careful handling due to reactivity.
  • Amino-substituted pyrrolo[2,1-f]triazinones exhibit higher density and irritancy, necessitating stringent safety protocols .

Key Observations :

  • The antimicrobial activity of imidazo and pyrimido derivatives is well-documented, while pyrrolo[2,1-f] analogs show promise in targeted enzyme inhibition .

Biological Activity

3-Chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₆ClN₃O
  • Molecular Weight : 171.58 g/mol
  • IUPAC Name : 3-chloro-7,8-dihydro-6H-pyrrolo[2,1-c][1,2,4]triazin-4-one
  • CAS Number : 2680527-82-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. The exact mechanisms are still under investigation but may involve:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cancer and neurodegenerative diseases.
  • Interference with Cell Signaling : The compound may affect calcium signaling and other cellular pathways critical for cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties through its ability to inhibit tumor cell growth. For instance:

StudyFindings
Identified as a selective inhibitor for specific kinases involved in tumorigenesis.
Demonstrated cytotoxic effects on various cancer cell lines in vitro.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

Pathogen TestedActivity Observed
E. coliModerate inhibition at high concentrations.
S. aureusSignificant antibacterial activity noted.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Method : Treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Antimicrobial Testing :
    • Objective : To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed.
    • Results : Notable zones of inhibition were recorded for both bacterial strains tested.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity:

DerivativeActivityNotes
Compound AHigh kinase inhibitionImproved selectivity over similar compounds.
Compound BEnhanced antimicrobial activitySuggested for further development in drug formulation.

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